Home > Products > Building Blocks P20383 > 5-Methyl-3(2H)-pyridazinone
5-Methyl-3(2H)-pyridazinone - 54709-94-3

5-Methyl-3(2H)-pyridazinone

Catalog Number: EVT-459629
CAS Number: 54709-94-3
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Multiple synthetic routes exist for 5-Methyl-3(2H)-pyridazinone and its derivatives. One approach involves a chiral pool method starting with (R)-2-chloropropionyl chloride. This method offers high optical yields and involves four steps, culminating in a (R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative. This particular derivative exhibits potent phosphodiesterase inhibitory activity [].

Another method focuses on the synthesis of Levosimendan, a drug containing the 5-methyl-3(2H)-pyridazinone moiety. This improved synthesis utilizes N-[4-(2-chloropropanoyl)phenyl]acetamide as the starting material. The process involves condensation, decarboxylation, and cyclization reactions. The key intermediate, 6-(4-aminophenyl)-4,5-dihydro pyridazine-5-methyl-3(2H)-pyridazinone, is achieved with a yield exceeding 93% and an optical purity greater than 99.5%. Subsequent diazotization and condensation reactions yield Levosimendan with high purity and a yield of 82.6% [].

Molecular Structure Analysis

While specific structural data for 5-Methyl-3(2H)-pyridazinone wasn't directly available in the provided papers, insights can be drawn from related derivatives. The crystal and molecular structures of 11 different 6-substituted pyridazinone derivatives, including 5-methyl-3(2H)-pyridazinone derivatives, have been studied []. These studies aimed to understand the relationship between cardiovascular properties and molecular structure. This information suggests that the 5-methyl group and other substituents on the pyridazinone ring can significantly influence the molecule's overall structure and, consequently, its biological activity.

Mechanism of Action

For instance, UD-CG 212 Cl, a metabolite of the drug Pimobendan (containing the 5-Methyl-3(2H)-pyridazinone structure), demonstrates a positive inotropic effect on cardiac muscle [, ]. This effect is attributed to an increase in myofibrillar Ca2+ sensitivity, meaning the heart muscle becomes more sensitive to calcium ions, leading to stronger contractions. Interestingly, this calcium-sensitizing effect is diminished under acidic conditions [].

Another derivative, LU 23051, exhibits strong inhibition of platelet aggregation, a crucial process in blood clotting []. This effect is observed both in vitro and in vivo, suggesting potential applications in preventing thrombosis.

Applications

The primary application of 5-Methyl-3(2H)-pyridazinone lies in its use as a building block for synthesizing various biologically active compounds. Many derivatives have shown promise in cardiovascular research, specifically as potential cardiotonic agents [, ].

  • Cardiovascular Research:
    • Positive Inotropic Agents: Derivatives like Pimobendan and its metabolite UD-CG 212 Cl exhibit positive inotropic effects, enhancing the heart's contraction strength [, , ].
    • Vasodilators: Some derivatives demonstrate vasodilatory properties, relaxing blood vessels and potentially aiding in conditions like hypertension [, ].
    • Antiplatelet Agents: Derivatives like LU 23051 show potential as antiplatelet agents, inhibiting platelet aggregation and potentially preventing thrombosis [].
Future Directions
  • Structure-Activity Relationship Studies: Further research exploring the structure-activity relationship of 5-Methyl-3(2H)-pyridazinone derivatives is crucial. Understanding how different substituents affect the molecule's activity can lead to designing compounds with enhanced efficacy and specificity [].
  • Mechanism of Action Elucidation: Investigating the precise mechanisms of action of different derivatives, particularly those with promising cardiovascular effects, is essential. This knowledge can guide further optimization and development of more effective therapies [, ].
  • Clinical Trial Development: Promising derivatives like Pimobedan and its metabolite warrant further investigation through well-designed clinical trials. This will help determine their safety, efficacy, and potential therapeutic applications in humans [, ].

6-Phenyl-3(2H)-pyridazinone-acetic acid

Compound Description: 6-Phenyl-3(2H)-pyridazinone-acetic acid is a pyridazinone derivative investigated for its cardiovascular properties. [] The crystal and molecular structures of this compound, along with other pyridazinone derivatives, were studied to understand the relationship between their molecular structures and their effects on the cardiovascular system. []

Relevance: This compound shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone but differs by the presence of a phenyl group at the 6-position and an acetic acid substituent on the pyridazinone ring. This structural variation likely contributes to the distinct cardiovascular properties observed. []

6-(4-Aminophenyl)-3(2H)-pyridazinone

Compound Description: This compound is a pyridazinone derivative included in a study focusing on the relationship between molecular structure and cardiovascular properties. []

Relevance: 6-(4-Aminophenyl)-3(2H)-pyridazinone shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The key structural difference lies in the 4-aminophenyl group at the 6-position of the pyridazinone ring, which may contribute to specific cardiovascular activities. []

6-(4-Aminophenyl)-5-methyl-3(2H)-pyridazinone

Compound Description: This compound is a pyridazinone derivative investigated for its cardiovascular properties alongside other structurally similar compounds. []

Relevance: This compound exhibits high structural similarity to 5-Methyl-3(2H)-pyridazinone. The primary difference is the presence of a 4-aminophenyl group at the 6-position of the pyridazinone ring. This structural modification likely influences the compound's cardiovascular effects compared to 5-Methyl-3(2H)-pyridazinone. []

6-(4-Acetamidophenyl)-3(2H)-pyridazinone

Compound Description: 6-(4-Acetamidophenyl)-3(2H)-pyridazinone is another pyridazinone derivative examined in a study investigating the relationship between molecular structure and cardiovascular properties of various pyridazinone derivatives. []

Relevance: This compound shares the core pyridazinone structure with 5-Methyl-3(2H)-pyridazinone, with the addition of a 4-acetamidophenyl group at the 6-position. This structural variation likely contributes to specific cardiovascular activities. []

6-(4-Acetamido-2-methoxyphenyl)-3(2H)-pyridazinone

Compound Description: This pyridazinone derivative was part of a study aiming to correlate molecular structure with cardiovascular activities. []

6-(2-Aminophenyl)-3(2H)-pyridazinone

Compound Description: Included in the same study focusing on the structure-activity relationship of pyridazinones in the context of cardiovascular effects, this compound is a structural analog of previously described derivatives. []

Relevance: Similar to other compounds in this list, 6-(2-Aminophenyl)-3(2H)-pyridazinone retains the core pyridazinone structure of 5-Methyl-3(2H)-pyridazinone but features a 2-aminophenyl group at the 6-position. This variation likely influences its interaction with biological targets and consequently its cardiovascular properties compared to 5-Methyl-3(2H)-pyridazinone. []

6-Phenyl-3(2H)-pyrazinone

Compound Description: This compound is a pyrazinone derivative investigated for its cardiovascular properties, studied alongside structurally related pyridazinones. []

Relevance: Though structurally similar to 5-Methyl-3(2H)-pyridazinone, this compound incorporates a pyrazinone ring instead of a pyridazinone ring. This difference in the core heterocycle is likely to significantly alter its pharmacological profile compared to 5-Methyl-3(2H)-pyridazinone. []

6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

Compound Description: This compound is a pyridazinone derivative investigated for its cardiovascular properties and included in a study focusing on the relationship between structure and activity within this class of compounds. []

Relevance: 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone shares the core 4,5-dihydro-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The presence of a 4-aminophenyl group at the 6-position represents a key structural difference that potentially impacts its biological activity compared to the target compound. []

(R)-(-)-6-[4-(3-Bromopropionamido)phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Compound Description: This compound is a chiral pyridazinone derivative. Its absolute configuration was determined as part of a study investigating the relationship between the structure and cardiovascular properties of pyridazinone derivatives. []

Relevance: This compound exhibits high structural similarity to 5-Methyl-3(2H)-pyridazinone, possessing both the core pyridazinone structure and the 5-methyl substituent. The key difference lies in the presence of a [4-(3-bromopropionamido)phenyl] group at the 6-position and the defined chirality. These modifications likely influence its interactions with biological targets and its resulting cardiovascular effects compared to 5-Methyl-3(2H)-pyridazinone. []

(R)-(-)-6-(4-Ammoniophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (-)-tartrate-dichloromethane-methanol (1/1/1)

Compound Description: This chiral pyridazinone derivative, obtained as a specific salt form with defined stoichiometry, was investigated for its cardiovascular properties. []

Relevance: This compound is structurally very similar to 5-Methyl-3(2H)-pyridazinone. The primary difference lies in the presence of a 4-ammoniophenyl group at the 6-position and its defined chirality. These structural features may alter its pharmacological profile compared to 5-Methyl-3(2H)-pyridazinone. []

4,5-Dihydro-6-methyl-3(2H)-pyridazinone

Compound Description: This compound is a simple pyridazinone derivative studied for its cardiovascular properties alongside more complex analogs. []

Relevance: This compound is closely related to 5-Methyl-3(2H)-pyridazinone. The key difference is the position of the methyl group, which is located at the 6-position instead of the 5-position on the pyridazinone ring. This seemingly minor change in the substitution pattern could potentially lead to differences in their biological activities. []

4,5-Dihydro-6-[2-(4-hydroxyphenyl)-1H-benzimidazole-5-yl]-5-methyl-3(2H)-pyridazinone (UD-CG 212 Cl)

Compound Description: UD-CG 212 Cl, a metabolite of the cardiotonic drug pimobendan, exhibits a positive inotropic effect, partly due to increased myofibrillar Ca2+ sensitivity. [] This effect is exerted via crosstalk with a signal transduction pathway involving cAMP. [] Notably, the compound's positive inotropic effect is diminished under acidotic conditions due to a decrease in its Ca2+-sensitizing effect. []

Relevance: This compound shares the core structure of 5-Methyl-3(2H)-pyridazinone with an added complex substituent at the 6-position. The presence of this substituent, [2-(4-hydroxyphenyl)-1H-benzimidazole-5-yl], significantly impacts its biological activity, making it a potent cardiotonic agent. [, ]

Pimobendan (4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazole-5-yl]-5-methyl-3(2H)-pyridazinone)

Compound Description: Pimobendan is a benzimidazole-substituted pyridazinone known for its potent positive inotropic and vasodilator properties. [] It acts as a calcium sensitizer by increasing the sensitivity of cardiac myofilaments to calcium ions. [] The compound also exhibits phosphodiesterase inhibitory activity. []

Sulmazole (2-[2-methoxy-4-methylsulfinyl)-phenyl]-1H-imidazo [4,5-b]pyridine)

Compound Description: Sulmazole is a benzimidazole derivative that enhances cardiac contractility while reducing afterload and slightly increasing heart rate. [] Similar to pimobendan, it exerts its positive inotropic effect by increasing the calcium sensitivity of myofilaments. []

Relevance: While not a direct analog of 5-Methyl-3(2H)-pyridazinone, sulmazole is grouped with pimobendan in its mechanism of action and pharmacological effects, particularly its positive inotropic action attributed to calcium sensitization. [] This suggests that the benzimidazole moiety plays a crucial role in this particular mechanism of action, a feature absent in 5-Methyl-3(2H)-pyridazinone. []

(R)-4,5-dihydro-5-methylpyridazin-3(2H)-one derivative bearing a pyrazolopyridine ring

Compound Description: This chiral pyridazinone derivative, synthesized using a chiral pool method, demonstrates potent phosphodiesterase inhibitory activity. []

Relevance: This compound shares the 4,5-dihydro-5-methylpyridazin-3(2H)-one core structure with 5-Methyl-3(2H)-pyridazinone. The key difference lies in the undefined substitution at the 6-position, where a pyrazolopyridine ring is present. This substitution likely imparts specific pharmacological properties, particularly its phosphodiesterase inhibitory activity, which differentiates it from 5-Methyl-3(2H)-pyridazinone. []

6-[p-(2-(Chlorpropionylamino)phenyl]-4.5-dihydro-5-methyl-3(2H)-pyridazinone (LU 23051)

Compound Description: LU 23051 is a potent inhibitor of platelet aggregation both in vitro and in vivo. It acts by inhibiting ADP and collagen-induced aggregation in various species. [] Additionally, it exhibits vasodilatory effects, particularly in coronary vessels. []

Relevance: This compound shares the core 4,5-dihydro-5-methyl-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The key structural difference lies in the presence of a [p-(2-(chloropropionylamino)phenyl] substituent at the 6-position. This modification is likely responsible for its distinct pharmacological properties, including its antiplatelet and vasodilatory effects, which are not observed with 5-Methyl-3(2H)-pyridazinone. []

4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-5-methyl-3(2H)-pyridazinone (CI-930)

Compound Description: CI-930 is a phosphodiesterase III inhibitor that exhibits a broad spectrum of anti-platelet activity. [] It inhibits platelet aggregation induced by various agonists, including AA, U-46619, ADP, collagen, and PAF. [] Additionally, CI-930 increases cAMP levels in platelets and selectively inhibits TXA2 synthesis. []

4-Methylpyridazin-3(2H)-one

Compound Description: 4-Methylpyridazin-3(2H)-one is a simple pyridazinone derivative whose structure was determined in a study focusing on the structural characteristics of pyridazinones. []

Relevance: This compound is an isomer of 5-Methyl-3(2H)-pyridazinone, with the methyl group located at the 4-position of the pyridazinone ring instead of the 5-position. This subtle difference in substitution pattern can potentially lead to different physicochemical properties and biological activities. []

5-Methylpyridazin-3(2H)-one monohydrate

Compound Description: This compound, a hydrated form of 5-methylpyridazin-3(2H)-one, was structurally characterized to understand its hydrogen bonding interactions. []

Relevance: This compound is a hydrate form of the target compound, 5-Methyl-3(2H)-pyridazinone, and possesses the same core structure. The presence of a water molecule in the crystal lattice can influence its physicochemical properties, such as solubility and stability. []

6-Methylpyridazin-3(2H)-one monohydrate

Compound Description: 6-Methylpyridazin-3(2H)-one monohydrate is a simple pyridazinone derivative, existing as a monohydrate, which has been structurally characterized, including its hydrogen bonding patterns. []

Relevance: This compound is an isomer of 5-Methyl-3(2H)-pyridazinone, with the methyl group at the 6-position of the pyridazinone ring. This seemingly minor difference in the position of the methyl group could lead to significant differences in their physicochemical properties and biological activities. []

2-(p-Tolyl)pyridazin-3(2H)-one

Compound Description: 2-(p-Tolyl)pyridazin-3(2H)-one is a pyridazinone derivative whose structure was elucidated as part of a study investigating the structural characteristics of simple pyridazinones. []

6-[3-Nitro-4-(1-piperadinyl)-phenyl]-4,5-dihydro-5-methyl-3(2H)-pyridazinone

Compound Description: This compound, a substituted 6-phenyldihydro-3(2H)-pyridazinone derivative, demonstrates notable cardiovascular activity, particularly as an antianginal and antihypertensive agent. []

Relevance: This compound shares the core structure of 5-Methyl-3(2H)-pyridazinone and includes a complex substituent, [3-nitro-4-(1-piperadinyl)-phenyl], at the 6-position. This substitution is likely responsible for its potent cardiovascular effects, making it a promising candidate for treating heart and circulatory diseases, unlike the simpler 5-Methyl-3(2H)-pyridazinone. []

Levosimendan

Compound Description: Levosimendan is a cardiovascular drug primarily used to treat acutely decompensated heart failure. [] It acts as a calcium sensitizer, increasing the sensitivity of the heart muscle to calcium, leading to stronger contractions. []

Relevance: While the specific structure of Levosimendan is not fully detailed in the provided abstracts, its synthesis involves 6-(4-aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone as a key intermediate. [] This suggests that Levosimendan likely shares structural similarities with 5-Methyl-3(2H)-pyridazinone, particularly the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core. The specific modifications and additions to this core structure in Levosimendan are responsible for its potent cardiotonic properties, distinguishing it from the simpler 5-Methyl-3(2H)-pyridazinone. []

(+/-)-6-(4-(Benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone ((+/-)-1, KF15232)

Compound Description: This racemic compound, KF15232, displays potent cardiotonic activity through a strong myofibrillar Ca2+-sensitizing effect. [] Further separation into its enantiomers revealed that the (-)-enantiomer exhibits greater potency in cardiotonic effects and inhibitory activities against PDE III and V compared to the (+)-enantiomer. []

Relevance: This compound shares the 4,5-dihydro-5-methyl-3(2H)-pyridazinone core with 5-Methyl-3(2H)-pyridazinone. The significant difference lies in the presence of a (4-(benzylamino)-7-quinazolinyl) group at the 6-position. This bulky and complex substituent is likely responsible for its pronounced cardiotonic activity, specifically its Ca2+-sensitizing effect, a property not observed with 5-Methyl-3(2H)-pyridazinone. []

6-[4-[2-[3-(5-Chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) pyridazinone monoethyl maleate (TZC-5665)

Compound Description: TZC-5665 is a novel pyridazinone derivative that exhibits negative chronotropic and inotropic effects. [] It also acts as a non-selective beta-adrenoceptor blocker and a potent inhibitor of phosphodiesterase (PDE) III. [] Its main metabolite in humans, M-2, displays a potent positive inotropic effect and a slight positive chronotropic effect. []

4,5-dihydro-6-[(phenylacetyl-piperazine)phenyl]-5-methyl-3(2H)-pyridazinone (SM Ⅱ4)

Compound Description: SM Ⅱ4 displays potent, broad-spectrum inhibition of platelet aggregation in vitro. [] It increases cAMP content in platelets, which is thought to be the primary mechanism behind its anti-aggregating effect. []

Relevance: SM Ⅱ4 shares the core 4,5-dihydro-5-methyl-3(2H)-pyridazinone structure with 5-Methyl-3(2H)-pyridazinone. The presence of a [(phenylacetyl-piperazine)phenyl] substituent at the 6-position differentiates it structurally and functionally from 5-Methyl-3(2H)-pyridazinone, leading to its potent antiplatelet aggregation properties. []

Properties

CAS Number

54709-94-3

Product Name

5-Methyl-3(2H)-pyridazinone

IUPAC Name

4-methyl-1H-pyridazin-6-one

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)

InChI Key

MMDFKVYPOQFQHP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NN=C1

Canonical SMILES

CC1=CC(=O)NN=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.